(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde
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Overview
Description
(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde is a complex organic compound that belongs to the class of cyclopropane-fused indazoles This compound is characterized by its unique structural features, including a cyclopropane ring fused to an indazole core, and the presence of a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach includes the use of cyclopropanation reactions to introduce the cyclopropane ring, followed by functionalization of the indazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include carboxylic acids (from oxidation), alcohols (from reduction), and various substituted derivatives (from substitution reactions) .
Scientific Research Applications
(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4AS,8AR)-8A-Methyl-1-Oxo-2-[1-(Trimethylsilyl)-2-Propenyl]Decahydro-2-Naphthalenecarbaldehyde
- (4AS,5S)-1,4A-Dimethyl-5-{[2-(Trimethylsilyl)Ethoxy]Methoxy}-4,4A,5,6,7,8-Hexahydro-2(3H)-Naphthalenone
Uniqueness
Compared to similar compounds, (4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde stands out due to its unique cyclopropane-fused indazole structure and the presence of a trimethylsilyl group.
Properties
Molecular Formula |
C16H26N2O2Si |
---|---|
Molecular Weight |
306.47 g/mol |
IUPAC Name |
(4aS,5aR)-5a-methyl-1-(2-trimethylsilylethoxymethyl)-4,4a,5,6-tetrahydrocyclopropa[f]indazole-3-carbaldehyde |
InChI |
InChI=1S/C16H26N2O2Si/c1-16-8-12(16)7-13-14(10-19)17-18(15(13)9-16)11-20-5-6-21(2,3)4/h10,12H,5-9,11H2,1-4H3/t12-,16-/m1/s1 |
InChI Key |
FNQHXXVSRDVZCX-MLGOLLRUSA-N |
Isomeric SMILES |
C[C@]12C[C@H]1CC3=C(C2)N(N=C3C=O)COCC[Si](C)(C)C |
Canonical SMILES |
CC12CC1CC3=C(C2)N(N=C3C=O)COCC[Si](C)(C)C |
Origin of Product |
United States |
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